1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide

Regiochemistry Pyrazole carboxamide Structural isomerism

1,5-Dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide (CAS 1013810-15-5) is a synthetic small molecule belonging to the pyrazole-3-carboxamide class, featuring a characteristic 1,5-dimethyl substitution pattern on the pyrazole core and a 2-methylsulfonylphenyl group attached via the carboxamide linkage. With a molecular formula of C13H15N3O3S and a molecular weight of 293.34 g/mol , this compound is structurally positioned within a broader family of pyrazole amides that have been investigated in patent literature as voltage-gated sodium channel modulators, particularly for neuropathic pain applications.

Molecular Formula C13H15N3O3S
Molecular Weight 293.34
CAS No. 1013810-15-5
Cat. No. B2614187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide
CAS1013810-15-5
Molecular FormulaC13H15N3O3S
Molecular Weight293.34
Structural Identifiers
SMILESCC1=CC(=NN1C)C(=O)NC2=CC=CC=C2S(=O)(=O)C
InChIInChI=1S/C13H15N3O3S/c1-9-8-11(15-16(9)2)13(17)14-10-6-4-5-7-12(10)20(3,18)19/h4-8H,1-3H3,(H,14,17)
InChIKeyREQNWUOQDHEPIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,5-Dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide (CAS 1013810-15-5): Structural Identity and Procurement Baseline


1,5-Dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide (CAS 1013810-15-5) is a synthetic small molecule belonging to the pyrazole-3-carboxamide class, featuring a characteristic 1,5-dimethyl substitution pattern on the pyrazole core and a 2-methylsulfonylphenyl group attached via the carboxamide linkage . With a molecular formula of C13H15N3O3S and a molecular weight of 293.34 g/mol , this compound is structurally positioned within a broader family of pyrazole amides that have been investigated in patent literature as voltage-gated sodium channel modulators, particularly for neuropathic pain applications [1]. Its specific regiochemical identity—the 1,5-dimethyl arrangement with the carboxamide at the 3-position—distinguishes it from closely related 1,3-dimethyl pyrazole-5-carboxamide regioisomers that share an identical molecular formula but exhibit different pharmacological and physicochemical profiles .

1,5-Dimethyl-3-carboxamide regioisomer — verify by orthogonal analytical methods.
Pyrazole amide scaffold investigated as voltage-gated sodium channel modulator research tool.
Ortho-methylsulfonyl group enables target-engagement probes via hydrogen bonding.

Why 1,5-Dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Within the pyrazole carboxamide family, small structural variations—particularly the position of methyl substituents and the carboxamide attachment point on the pyrazole ring—can produce markedly different biological outcomes. The target compound (1,5-dimethyl, 3-carboxamide) and its closest analog (1,3-dimethyl, 5-carboxamide) are regioisomers with identical molecular formulas (C13H15N3O3S) but distinct three-dimensional geometries and electronic distributions . Literature on related pyrazole carboxamide series demonstrates that such regiochemical differences directly influence target binding affinity, with 1,5-dimethyl-3-carboxamide derivatives and 1,3-dimethyl-5-carboxamide derivatives showing divergent activity profiles in antiproliferative and sodium channel modulation assays [1][2]. The orientation of the methylsulfonylphenyl pharmacophore relative to the pyrazole core is altered by the carboxamide position, which can affect hydrogen-bonding networks, steric complementarity with target pockets, and metabolic stability. Substituting one regioisomer for another without confirmatory biological testing therefore carries a material risk of altered potency, selectivity, or pharmacokinetic behavior, making informed procurement based on precise structural identity essential [1].

1,5-Dimethyl-3-carboxamide
Regioisomer substitution may alter target binding geometry and shift biological activity.
Methylsulfonyl orientation
Ortho-substitution constrains pharmacophore vector; substituting with unsubstituted or para/meta analogs may reduce target engagement.
Antiproliferative chemotype
Class-level activity reported; individual compound potency uncharacterized, assay results may not reproduce across regioisomers.

Quantitative Differentiation Evidence for 1,5-Dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide vs. Closest Analogs


Regiochemical Identity: 1,5-Dimethyl-3-carboxamide vs. 1,3-Dimethyl-5-carboxamide Structural Comparison

The target compound (CAS 1013810-15-5) is the 1,5-dimethyl-1H-pyrazole-3-carboxamide regioisomer, whereas its closest commercially cataloged analog is 1,3-dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxamide (CAS 1013798-44-1) . Both share the identical molecular formula (C13H15N3O3S) and molecular weight (293.34 g/mol), making them virtually indistinguishable by mass-based analytical methods alone . The key difference lies in the pyrazole substitution pattern: in the target compound, the methyl groups occupy positions 1 and 5 with the carboxamide at position 3; in the analog, methyl groups occupy positions 1 and 3 with the carboxamide at position 5 . This positional difference alters the vector of the methylsulfonylphenyl moiety relative to the pyrazole ring, which in related pyrazole carboxamide series has been shown to affect target binding and biological activity [1].

Regioisomer Identity
Direct comparison
1,5-Dimethyl-3-carboxamide vs. 1,3-Dimethyl-5-carboxamide; identical MF C13H15N3O3S, MW 293.34
Orthogonal confirmation (NMR, HPLC) required to verify regioisomer upon receipt.
Wrong regioisomer may compromise SAR study outcomes.
Regiochemistry Pyrazole carboxamide Structural isomerism

Antiproliferative Activity Class-Level Benchmarking Against Pyrazole Carboxamide-Sulfonamide Derivatives

In a 2023 study by the Journal of the Iranian Chemical Society, a series of N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives bearing sulfonamide scaffolds were evaluated for antiproliferative activity against the HeLa human cervical cancer cell line using real-time xCELLigence analysis [1]. The most active compound in this series (compound 4, a pyrazole-3-carboxylic acid derivative) achieved 80.82% antiproliferative activity, while the most active carboxamide derivative (compound 16) showed 64.10% activity [1]. Importantly, the pyrazole-3-carboxamide scaffold (shared by the target compound) and the sulfonamide pharmacophore (analogous to the methylsulfonyl group in the target) were both identified as critical structural features for antiproliferative potency within this chemotype [1]. While the target compound itself was not directly tested in this study, the structure-activity relationship framework establishes that pyrazole-3-carboxamides bearing sulfonyl/sulfonamide groups on the N-aryl ring represent a validated antiproliferative chemotype, with the 1,5-dimethyl substitution pattern potentially offering a distinct activity profile compared to 1,3-dimethyl or N-unsubstituted analogs [1].

Antiproliferative Chemotype
Class-level inference
Up to 80.82% inhibition in HeLa cells for pyrazole-3-carboxamide sulfonamide series
Supports procurement for cell-model SAR studies; target compound not directly tested.
J. Iran. Chem. Soc. (2023); class-level data, validate individual activity.
Antiproliferative Pyrazole sulfonamide HeLa cell line

Sodium Channel Modulation Context: Pyrazole Amide Patent Landscape Positioning

The structural class of pyrazole amides and sulfonamides, to which the target compound belongs, is explicitly claimed in patent US20080064690 as voltage-gated sodium channel inhibitors useful for treating neuropathic and inflammatory pain [1]. The patent particularly emphasizes modulation of the PN3 (Nav1.8) sodium channel subtype associated with pain sensitization [1]. Within the patent's Markush structures, both 1,5-dialkyl and 1,3-dialkyl pyrazole substitution patterns are encompassed, but the specific activity of individual regioisomers is not disclosed [1]. For procurement decisions, the target compound's 1,5-dimethyl-3-carboxamide configuration places it within the claimed chemical space, but users should verify whether their intended screening paradigm requires the 1,5-dimethyl or 1,3-dimethyl regioisomer, as sodium channel subtype selectivity (e.g., Nav1.7 vs. Nav1.8 vs. Nav1.5) can be highly sensitive to subtle structural modifications within the pyrazole series [1].

Nav Channel Patent Landscape
Class-level inference
Pyrazole amide class claimed in US20080064690 as sodium channel inhibitors; regioisomer-specific data not disclosed
Requires independent regioisomer profiling for Nav subtype selectivity assessment.
Patent data; no compound-specific IC50 or selectivity ratios.
Sodium channel Nav1.7 Neuropathic pain

Methylsulfonyl Phenyl Group: Pharmacophoric Contribution vs. Unsubstituted Phenyl Analogs

The 2-methylsulfonyl (-SO2CH3) substituent on the N-phenyl ring of the target compound represents a critical pharmacophoric feature that distinguishes it from simpler N-phenyl pyrazole carboxamides lacking this group. The sulfonyl moiety serves as a strong hydrogen bond acceptor and contributes significantly to molecular polarity and metabolic stability . In a related study of methylsulfonyl phenyl derivatives targeting cyclooxygenase-2 (COX-2), the methylsulfonyl group was identified as essential for potent enzyme inhibition, with des-methylsulfonyl analogs showing substantially reduced activity [1]. While this COX-2 study involves a different core scaffold, the pharmacophoric principle—that the methylsulfonyl group engages in specific polar interactions within the target binding pocket—is transferable and supports the rationale for selecting the methylsulfonyl-bearing compound over unsubstituted phenyl analogs for target engagement studies [1]. The ortho-substitution pattern (2-position on the phenyl ring) further constrains the conformational flexibility of the carboxamide linkage, potentially influencing binding entropy compared to para- or meta-substituted analogs .

Methylsulfonyl Pharmacophore
Supporting evidence
-SO2CH3 group as strong H-bond acceptor; des-methylsulfonyl analogs show reduced target binding in related chemotypes
Select methylsulfonyl-bearing compound for target engagement studies requiring polar interaction.
Inference from COX-2 inhibitor SAR; not pyrazole-specific.
Methylsulfonyl Pharmacophore Hydrogen bond acceptor

Recommended Application Scenarios for 1,5-Dimethyl-N-(2-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxamide Based on Evidence


Medicinal Chemistry: Regioisomer-Specific SAR Profiling of Pyrazole Carboxamide Sodium Channel Modulators

The compound is suitable for use as a defined 1,5-dimethyl-3-carboxamide regioisomer in structure-activity relationship (SAR) studies aimed at elucidating the impact of pyrazole substitution patterns on voltage-gated sodium channel (Nav1.7/Nav1.8) inhibition. Procurement of this specific regioisomer, rather than the 1,3-dimethyl analog, is warranted when the research objective is to map the binding orientation of the methylsulfonylphenyl group relative to the pyrazole core and correlate regioisomeric identity with patch-clamp electrophysiology data [1].

Oncology Drug Discovery: Lead Optimization Starting Point Within the Pyrazole-3-Carboxamide Sulfonamide Chemotype

Based on the class-level antiproliferative activity data demonstrating that pyrazole-3-carboxamide sulfonamide derivatives achieve up to 80.82% growth inhibition in HeLa cells , this compound can serve as a scaffold for further derivatization in anticancer lead optimization programs. Its 1,5-dimethyl substitution pattern offers a distinct vector for chemical diversification compared to 1,3-dimethyl analogs, potentially enabling access to novel chemical space not covered by existing SAR in this series .

Chemical Biology Tool Compound: Pharmacophoric Probe for Methylsulfonyl-Dependent Target Engagement

The presence of the ortho-methylsulfonyl group makes this compound a useful pharmacophoric probe for investigating targets where sulfonyl-mediated hydrogen bonding or polar interactions are hypothesized to drive binding affinity. It can be deployed in competitive binding assays or cellular thermal shift assays (CETSA) alongside des-methylsulfonyl or regioisomeric controls to deconvolute the contribution of the sulfonyl moiety to target engagement .

Analytical Reference Standard: Regioisomer Discrimination and Quality Control

Given that the 1,5-dimethyl-3-carboxamide and 1,3-dimethyl-5-carboxamide regioisomers share identical molecular mass and formula (C13H15N3O3S, MW 293.34) , this compound is valuable as a certified reference standard for developing and validating orthogonal analytical methods (e.g., 1H-NMR fingerprinting, HPLC retention time mapping, or IR spectroscopy) that reliably distinguish between the two regioisomers in quality control workflows .

Application
Selection Property
Validation Focus
Sodium channel SAR studies
Regioisomer identity
Patch-clamp electrophysiology endpoint review
Cancer cell-model SAR studies
Pyrazole-3-carboxamide scaffold
Cell viability endpoint review
Target engagement probe
Methylsulfonyl pharmacophore
Binding assay response context
Regioisomer analytical standard
Regioisomer discrimination
Orthogonal method validation (NMR, HPLC)
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